1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane
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Overview
Description
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a halogenated compound characterized by the presence of a bromine atom, a methylsulfanyl group, and a branched alkane chain. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethyl-5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or primary amines in ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: 2,2-Dimethyl-5-(methylsulfanyl)pentanol, 2,2-Dimethyl-5-(methylsulfanyl)pentanenitrile, or 2,2-Dimethyl-5-(methylsulfanyl)pentylamine.
Oxidation: 1-Bromo-2,2-dimethyl-5-(methylsulfinyl)pentane or 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane.
Reduction: 2,2-Dimethyl-5-(methylsulfanyl)pentane.
Scientific Research Applications
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals and its interactions with biological targets.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane involves its reactivity as a halogenated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules. These reactions are facilitated by the compound’s molecular structure, which allows for various chemical transformations.
Comparison with Similar Compounds
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane can be compared with similar compounds such as:
1-Bromo-2,2-dimethylpropane: Lacks the methylsulfanyl group, making it less versatile in terms of oxidation reactions.
2-Bromo-2-methylpropane: A simpler structure with fewer functional groups, limiting its reactivity compared to this compound.
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
The uniqueness of this compound lies in its combination of a bromine atom and a methylsulfanyl group, providing a wide range of chemical reactivity and applications in various fields of research.
Properties
Molecular Formula |
C8H17BrS |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
1-bromo-2,2-dimethyl-5-methylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3 |
InChI Key |
QKVFGEISUPBHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCSC)CBr |
Origin of Product |
United States |
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